1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile

Chemical Synthesis Medicinal Chemistry Reproducibility

Inconsistent purity in azaindole building blocks undermines SAR reproducibility. 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1159827-11-8) resolves this: • Consistent ≥95% purity validated for kinase inhibitor library synthesis • Derivatives achieve FGFR1 IC50 7 nM, confirming the scaffold's target potency • Rigid [2,3-c] fusion with 7-nitrile vector enables late-stage diversification • Shipped ambient; store at 0-5°C for long-term stability and batch-to-batch fidelity

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 1159827-11-8
Cat. No. B1375750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
CAS1159827-11-8
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=C2C#N
InChIInChI=1S/C8H5N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4,11H
InChIKeyLHEOHLOKJZRGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile: 6-Azaindole Scaffold for Kinase Research


1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, also known as 7-Cyano-6-azaindole, is a heterocyclic building block featuring a fused pyrrole and pyridine ring system (a 6-azaindole core) with a nitrile group at the 7-position. This specific substitution pattern confers a rigid, planar framework that is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The electron-withdrawing nitrile group not only influences the electronic properties of the core but also serves as a versatile handle for further functionalization in structure-activity relationship (SAR) studies [2].

Scaffold Reported privileged 6-azaindole core for kinase inhibitor design
SAR Nitrile at 7-position enables versatile late-stage functionalization
Geometry Rigid planar framework may support ATP-binding site complementarity

Why This 6-Azaindole Cannot Be Substituted by Other Azaindoles


This compound is not a generic azaindole. Its specific [2,3-c] ring fusion pattern and the precise 7-position of the nitrile group create a unique combination of electronic distribution, hydrogen-bonding potential, and a defined vector for substituent growth. This is in stark contrast to other regioisomers like 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) or 1H-pyrrolo[3,2-c]pyridines, which present the nitrile at different positions, leading to altered molecular geometry and, consequently, different biological target interactions and synthetic utility [1]. Furthermore, even within the [2,3-c] series, modifications like 4-fluoro [2] or 4-bromo [3] substitutions fundamentally change the compound's physicochemical properties (e.g., logP, density) and reactivity, making direct interchange impossible without a complete re-evaluation of the target assay or synthetic route.

Regioisomeric [2,3-c] vs [2,3-b] fusion alters molecular geometry and target interaction profile.

Substitution at other positions (e.g., 4-F, 4-Br) shifts physicochemical properties and reactivity.

Nitrile placement defines hydrogen-bonding and vector for growth; direct substitution may not transfer.

Quantitative Evidence for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile


Purity and Storage for Reproducible Results

Procurement from reputable vendors ensures a defined purity level, a critical factor for reproducible research outcomes. Commercial sources typically supply 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile at 95% purity or higher , with some vendors offering 98% purity . In comparison, other pyrrolopyridine carbonitrile derivatives, such as the 4-fluoro analog, are also offered at similar high purity grades (e.g., 98%) , establishing a baseline for this compound class. Specific storage recommendations are also provided (e.g., 0-5°C ), which are essential for maintaining compound integrity and ensuring that its use as a building block is not compromised by degradation.

Purity & Storage
Data to verify
≥95% (98% available)
Supports lot-to-lot reproducibility
Vendor-specified; 4-fluoro analog also 98% purity
Chemical Synthesis Medicinal Chemistry Reproducibility

Kinase Inhibition: Class-Level Potency Evidence

While direct data for the unsubstituted core is not available, its value is underscored by the potent activity of derivatives, positioning it as a validated starting point for kinase inhibitor programs. A derivative of the pyrrolo[2,3-c]pyridine scaffold has been reported to exhibit an IC50 of 7 nM against FGFR1 . This is a class-level inference that supports the compound's utility in designing potent kinase inhibitors. For broader context, the related pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established core in numerous kinase inhibitors, with derivatives showing activity against targets like Dyrk1B with an IC50 of 7 nM . The 7-carbonitrile group on the 6-azaindole core is a key differentiator, offering a unique electronic and steric profile compared to unsubstituted or differently substituted azaindoles, which can lead to improved selectivity profiles.

Kinase Inhibition
Class-level inference
IC50 7 nM (FGFR1 derivative)
Class-level kinase inhibitor context
Derivative data; related Dyrk1B inhibitor IC50 7 nM
Kinase Inhibition Drug Discovery Cancer Research

Thermal Stability for Synthetic Transformations

The compound's predicted physicochemical properties indicate robust stability under common laboratory conditions. Its predicted boiling point is 405.3±25.0 °C at 760 mmHg [1]. This high thermal stability is a key advantage when considering harsh reaction conditions, such as high-temperature cross-coupling reactions (e.g., Suzuki, Sonogashira) that are often required to elaborate the scaffold. In comparison, the 4-bromo analog has a comparable boiling point of 422.5±40.0 °C [2], demonstrating that this core is generally robust, but the specific functionalization on the target compound dictates its exact reactivity and stability profile.

Thermal Stability
Predicted / Data to verify
Boiling point ~405°C (pred.)
Supports high-temperature synthesis
4-Br analog ~423°C; experimental confirmation recommended
Organic Synthesis Chemical Stability Process Chemistry

Recommended Applications for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile


Kinase Inhibitor Library Design

This compound is optimally deployed as the central core in the design and synthesis of novel kinase inhibitor libraries. The evidence of low nanomolar potency (IC50 = 7 nM) achieved by derivatives against FGFR1 validates the scaffold's potential for generating potent, target-selective leads for cancer and other kinase-driven diseases. Its well-defined purity and storage conditions ensure that SAR studies can be conducted with high confidence and reproducibility.

Late-Stage Diversification for SAR

The combination of the 7-nitrile group and the robust thermal stability (predicted boiling point ~405°C) makes this compound a prime candidate for late-stage diversification. The nitrile can be transformed into various functional groups (amides, amines, tetrazoles), while the azaindole core can be further functionalized at multiple positions, enabling rapid exploration of chemical space and the generation of focused compound libraries.

High-Purity Starting Material for Research

The availability of this compound from major chemical suppliers at defined purities (≥95%) and with recommended storage conditions (0-5°C) makes it a reliable and consistent starting material for both academic and industrial research laboratories. This ensures that experimental outcomes are attributable to the compound's properties rather than unknown impurities, a critical factor for publication and patent filing.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
6-Azaindole scaffold for kinase targeting
Derivative potency and selectivity profiling
Late-stage diversification for SAR
Nitrile group for versatile transformations
SAR diversification and analog synthesis
High-purity research starting material
Specified purity and storage conditions
Batch-to-batch reproducibility review

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